![molecular formula C20H17NO5S B14235292 N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide CAS No. 213012-57-8](/img/structure/B14235292.png)
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is notable for its unique structure, which includes a sulfonyl group and a phenoxybenzene moiety, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative then undergoes sulfonation to introduce the sulfonyl group. The final step involves the condensation of the sulfonylated aniline with a phenoxybenzene derivative under controlled conditions, often using a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and eco-friendly solvents, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the benzene ring, enhancing the compound’s versatility .
科学研究应用
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide involves its interaction with specific molecular targets. One known target is histone deacetylase, an enzyme involved in the regulation of gene expression. By inhibiting this enzyme, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the regulation of gene expression is crucial .
相似化合物的比较
Similar Compounds
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: Shares a similar sulfonyl group and hydroxyl functionality but differs in the aromatic substituents.
2-(4-Benzoylphenoxy)-1-[2-(1-Methyl-1H-Indol-3-yl)Methyl]-1H-Benzimidazol-1-yl]Ethanone: Contains a benzimidazole moiety and is used in antimicrobial research.
Uniqueness
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone deacetylases sets it apart from other benzamide derivatives, making it a valuable compound in both research and therapeutic applications .
属性
CAS 编号 |
213012-57-8 |
|---|---|
分子式 |
C20H17NO5S |
分子量 |
383.4 g/mol |
IUPAC 名称 |
N-hydroxy-2-[(4-phenoxyphenyl)sulfonylmethyl]benzamide |
InChI |
InChI=1S/C20H17NO5S/c22-20(21-23)19-9-5-4-6-15(19)14-27(24,25)18-12-10-17(11-13-18)26-16-7-2-1-3-8-16/h1-13,23H,14H2,(H,21,22) |
InChI 键 |
JDRAWZOVTMVGBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


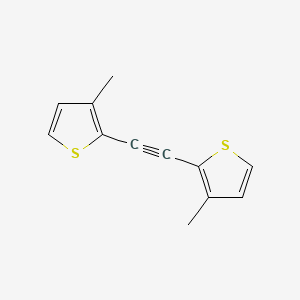
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
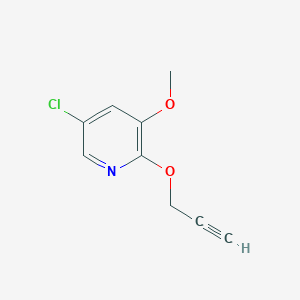
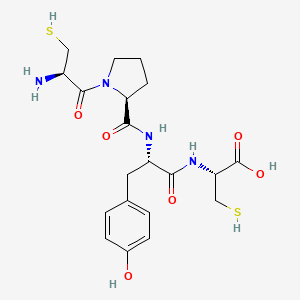
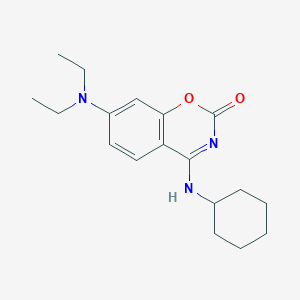
![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-](/img/structure/B14235262.png)

![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
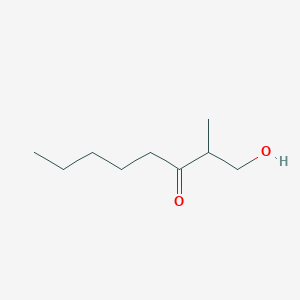
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
